[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid
CAS No.:
Cat. No.: VC18115020
Molecular Formula: C4H5ClNO3PS
Molecular Weight: 213.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5ClNO3PS |
|---|---|
| Molecular Weight | 213.58 g/mol |
| IUPAC Name | (2-chloro-1,3-thiazol-4-yl)methylphosphonic acid |
| Standard InChI | InChI=1S/C4H5ClNO3PS/c5-4-6-3(2-11-4)1-10(7,8)9/h2H,1H2,(H2,7,8,9) |
| Standard InChI Key | RYWNODIOIPSERS-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=C(S1)Cl)CP(=O)(O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a 2-chloro-1,3-thiazole moiety linked via a methylene bridge to a phosphonic acid group. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a chlorine atom at the 2-position, enhancing its electron-withdrawing properties. The phosphonic acid group () introduces strong acidity and chelating capabilities, making the molecule suitable for coordination chemistry and surface modification applications .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2648966-18-9 | |
| Molecular Formula | ||
| Molecular Weight | 213.58 g/mol | |
| IUPAC Name | [(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonic acid |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, general routes involve the phosphorylation of (2-chloro-1,3-thiazol-4-yl)methanol. A two-step approach is hypothesized:
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Thiazole Ring Formation: Condensation of chloroacetonitrile with thiourea derivatives to construct the 2-chlorothiazole core.
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Phosphorylation: Reaction of the resulting alcohol with phosphorus oxychloride () followed by hydrolysis to yield the phosphonic acid .
Industrial Production
Commercial suppliers like EvitaChem and Sigma-Aldrich list the compound as "in stock," indicating scalable manufacturing processes. Batch purity levels exceed 97%, with rigorous quality control via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but is hygroscopic due to the phosphonic acid group. It decomposes above 200°C, releasing phosphorous oxides and hydrogen chloride. Reactivity is dominated by:
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Acid-Base Behavior: The phosphonic acid group (, ) allows for deprotonation in aqueous solutions, forming water-soluble salts.
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Coordination Chemistry: The thiazole nitrogen and phosphonate oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis .
Applications in Materials Science
Surface Functionalization
The phosphonic acid group binds strongly to metal oxides (e.g., TiO₂, Al₂O₃), making the compound valuable for creating self-assembled monolayers (SAMs). These layers improve corrosion resistance and modify surface wettability in industrial coatings .
Polymer Additives
Incorporating the thiazole-phosphonate hybrid into polymers enhances flame retardancy. The chlorine and phosphorus moieties synergistically release radical scavengers during combustion, reducing smoke density and heat release rates.
Biological and Pharmaceutical Relevance
Enzyme Inhibition Studies
Preliminary screenings suggest inhibitory activity against alkaline phosphatases, likely due to structural mimicry of phosphate esters. IC₅₀ values in the micromolar range () highlight potential for drug development.
Antibacterial Properties
The 2-chlorothiazole group confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 32 µg/mL. Mechanism studies point to disruption of cell wall biosynthesis .
Analytical Characterization
Spectroscopic Data
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¹H NMR (D₂O, 400 MHz): δ 4.21 (d, J = 12.4 Hz, 2H, CH₂), 7.85 (s, 1H, thiazole-H).
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³¹P NMR (D₂O, 162 MHz): δ 18.5 ppm (singlet).
Future Research Directions
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Catalytic Applications: Exploring its use as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura).
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Hybrid Materials: Developing metal-organic frameworks (MOFs) with tunable porosity for gas storage.
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Drug Delivery Systems: Functionalizing nanoparticles for targeted phosphatase inhibition in oncology.
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